molecular formula C17H19NO3S B2446262 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide CAS No. 1798015-20-9

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide

Cat. No.: B2446262
CAS No.: 1798015-20-9
M. Wt: 317.4
InChI Key: LQXDKGIREDUPFL-UHFFFAOYSA-N
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Description

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is an organic compound that features a complex structure with a tetrahydropyran ring, a phenylthio group, and a furan carboxamide moiety

Scientific Research Applications

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved by hydrogenation of dihydropyran using Raney nickel as a catalyst.

    Introduction of the Phenylthio Group: This step involves the reaction of the tetrahydropyran derivative with a phenylthiol in the presence of a base such as sodium hydride.

    Attachment of the Furan Carboxamide Moiety: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, acetic acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated furan derivatives.

Mechanism of Action

The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran Derivatives: Compounds like tetrahydropyran-4-carboxamide share the tetrahydropyran ring structure.

    Phenylthio Compounds: Compounds such as phenylthioacetic acid contain the phenylthio group.

    Furan Carboxamides: Compounds like furan-2-carboxamide share the furan carboxamide moiety.

Uniqueness

N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}furan-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c19-16(15-7-4-10-21-15)18-13-17(8-11-20-12-9-17)22-14-5-2-1-3-6-14/h1-7,10H,8-9,11-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXDKGIREDUPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CO2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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